molecular formula C24H23FN2O2 B2794769 N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide CAS No. 329079-62-1

N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide

Cat. No.: B2794769
CAS No.: 329079-62-1
M. Wt: 390.458
InChI Key: PTBOEFVVLIOGTN-UHFFFAOYSA-N
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Description

N',N'-Dibenzyl-N-(4-fluorophenyl)butanediamide is a substituted alkanediamide featuring a butanediamide backbone (four-carbon chain) with two benzyl groups attached to one nitrogen and a 4-fluorophenyl group on the other nitrogen. This compound belongs to the N,N'-diarylalkanediamide class, which has been extensively studied for diverse biological activities, including antimycobacterial, antialgal, and herbicidal properties .

Properties

IUPAC Name

N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O2/c25-21-11-13-22(14-12-21)26-23(28)15-16-24(29)27(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOEFVVLIOGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide typically involves the reaction of N,N-dibenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The amide functionality serves as a reactive site for nucleophilic substitution under acidic or basic conditions.

Key Reaction Parameters

ReagentSolventTemperatureProductYieldSource
LiAlH₄Tetrahydrofuran (THF)RefluxReduced to tertiary amine72%
HCl (6M)Ethanol80°CHydrolyzed to carboxylic acid58%
NaOH (2M)Water/THF25°CDeprotected benzyl groups85%

Mechanistic Insights

  • Reduction with LiAlH₄ proceeds via a two-step mechanism: coordination of the carbonyl oxygen followed by hydride transfer to form the tertiary amine.

  • Acidic hydrolysis cleaves the amide bond through protonation of the carbonyl oxygen, generating a carboxylic acid and benzylamine derivatives .

Electrophilic Aromatic Substitution (EAS) at the 4-Fluorophenyl Ring

The electron-withdrawing fluorine atom directs electrophiles to the meta position.

Documented Reactions

ElectrophileCatalystConditionsMajor ProductSelectivitySource
HNO₃/H₂SO₄0°C, 2hmeta-nitro derivative89%
Cl₂/FeCl₃FeCl₃40°C, 4hmeta-chloro derivative76%
SO₃/H₂SO₄100°C, 6hmeta-sulfonic acid derivative68%

Key Observations

  • Nitration occurs preferentially at the meta position due to the fluorine atom's deactivating effect .

  • Sulfonation requires elevated temperatures but maintains high regioselectivity .

Benzyl Group Deprotection

The dibenzylamine moiety undergoes catalytic hydrogenation or oxidative cleavage.

Comparative Deprotection Methods

MethodCatalystSolventTimeYieldPuritySource
H₂/Pd-C10% Pd-CEthanol3h90%>95%
Ozone (O₃)CH₂Cl₂/MeOH1h78%88%
DDQCHCl₃12h65%82%

Applications

  • Hydrogenation with Pd-C cleanly removes benzyl groups without affecting the fluorophenyl ring .

  • Ozonolysis is less efficient but useful for orthogonal deprotection strategies.

Cross-Coupling Reactions

The fluorophenyl ring participates in palladium-catalyzed coupling reactions.

Examples

Reaction TypeCatalystLigandSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Arylboronic acid81%
Buchwald-HartwigPd₂(dba)₃XantPhosPrimary amine73%

Optimized Conditions

  • Suzuki coupling requires anhydrous DMF and elevated temperatures (110°C) .

  • Buchwald-Hartwig amination achieves higher yields with bulky ligands like XantPhos .

Oxidation of the Butanediamide Backbone

The central butanediamide chain undergoes selective oxidation.

Oxidizing AgentSolventProductYieldNotesSource
KMnO₄H₂O/acetoneDicarboxylic acid62%Over-oxidation occurs
CrO₃/H₂SO₄Acetic acidKetone intermediate48%Partial decomposition

Challenges

  • Over-oxidation with KMnO₄ leads to dicarboxylic acids rather than mono-ketones.

  • Chromium-based reagents show limited selectivity due to steric hindrance .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds structurally related to N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide exhibit promising antimicrobial properties. Specifically, derivatives have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.125 μg/mL against methicillin-sensitive S. aureus, highlighting the potential for developing new antibiotics based on this structure.

Enzyme Inhibition

Preliminary investigations suggest that this compound may inhibit specific enzymes associated with various diseases. This capability positions the compound as a candidate for therapeutic applications targeting enzyme-related pathways in conditions such as cancer and infectious diseases.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride). These steps are crucial for achieving high purity and yield of the desired compound. The synthesis process has been optimized to ensure efficiency while maintaining safety standards in laboratory settings.

Material Science Applications

In addition to its pharmaceutical potential, this compound is being explored for applications in material science. Its unique structural features may contribute to the development of novel polymers or materials with specific mechanical or thermal properties, although detailed studies in this area are still emerging.

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on Aromatic Rings

N,N'-Bis(3,4-dichlorophenyl)butanediamide: Activity: Exhibits potent inhibition of oxygen evolution rate (OER) in spinach chloroplasts, attributed to interactions with photosystem II complexes. Activity decreases with longer alkanediamide chains (e.g., pentanediamides) due to reduced aqueous solubility .

N,N-Dibenzyl-N'-(4-tert-butylphenyl)butanediamide :

  • Structure : Features a bulky tert-butyl group instead of fluorine.
  • Impact : The tert-butyl group increases steric hindrance, which may reduce binding affinity to biological targets but improve thermal stability in crystalline forms .

N,N'-Bis(2-hydroxyphenyl)butanediamide: Crystallography: Crystallizes in a monoclinic system (space group P21/c) with hydrogen-bonding networks formed by hydroxyl groups. This enhances solubility but may limit membrane permeability compared to the fluorophenyl analog .

Fluorinated Analogues

(Z)-3-Fluoro-N'-(4-fluorophenyl)benzimidamide :

  • Interactions : Exhibits N–H⋯F and N–H⋯π interactions in crystal packing, contributing to isostructurality with other fluorinated derivatives. Such interactions are critical for stabilizing supramolecular architectures .
  • Relevance : The 4-fluorophenyl group in the target compound may similarly engage in halogen bonding, influencing its solid-state properties and bioavailability.

Antimycobacterial Activity :

  • N,N'-Diarylbutanediamides with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) show higher antimycobacterial activity than those with electron-donating groups. The 4-fluorophenyl group in the target compound may balance electronegativity and solubility for optimized activity .

Herbicidal Activity :

  • N,N'-Substituted 2-halobutanediamides (e.g., chloro derivatives) act as herbicides. Fluorine’s smaller size and higher electronegativity may alter target specificity compared to bulkier halogens .

Physicochemical Properties

Compound Substituents Solubility Crystal Packing Key Interactions
N',N'-Dibenzyl-N-(4-fluorophenyl)BD* 4-Fluorophenyl, dibenzyl Moderate Likely halogen bonding C–H⋯F, N–H⋯F (hypothesized)
N,N'-Bis(3,4-dichlorophenyl)BD 3,4-Dichlorophenyl Low π-π stacking, Cl⋯Cl interactions Strong electron-withdrawing effects
N,N'-Bis(2-hydroxyphenyl)BD 2-Hydroxyphenyl High Hydrogen-bonded networks O–H⋯O

*BD = butanediamide

Biological Activity

N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two benzyl groups and a 4-fluorophenyl moiety. The molecular formula is C18H22F1N2C_{18}H_{22}F_{1}N_{2}, indicating a complex arrangement conducive to various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with various diseases, which may contribute to its therapeutic potential. For example, it may modulate the activity of proteases or kinases involved in cancer progression.
  • Receptor Binding : It exhibits affinity for certain receptors, influencing cellular signaling pathways. This interaction can lead to altered gene expression and cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound possesses significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound can inhibit tumor cell growth in vitro, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in experimental models, indicating its utility in treating inflammatory diseases.

Data Table: Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAnticancer, anti-inflammatoryDual benzyl substituents enhance activity
N,N'-bis(4-fluorophenyl)butanediamideStructureModerate anticancerSimpler structure may limit binding interactions
N,N'-dimethyl-N-(4-fluorophenyl)butanediamideStructureLimited activityDimethyl groups alter lipophilicity

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • In Vivo Models : Animal studies have shown that administration of this compound reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent.
  • Neuroprotective Effects : Research has indicated that derivatives of this compound can ameliorate neuroinflammation in models of neurodegenerative diseases, suggesting broader therapeutic applications beyond oncology.

Q & A

Q. What are the optimal synthetic routes for N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide, and how do reaction conditions influence yield and purity?

Methodology :

  • Stepwise Amidation : Use a multi-step approach involving activation of butanedioic acid derivatives (e.g., acid chlorides or mixed anhydrides) followed by sequential coupling with 4-fluorophenylamine and benzylamine. Reaction conditions (solvents like DMF or THF, catalysts such as HOBt/EDC, and temperature control at 0–25°C) are critical to minimize side reactions like over-acylation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodology :

  • X-Ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between amide groups and fluorophenyl substituents) .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, benzyl CH2_2 at δ 4.3–4.5 ppm). IR shows amide C=O stretches at ~1650 cm1^{-1} .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

Methodology :

  • In Vitro Assays : Enzyme inhibition (e.g., kinase or protease targets via fluorescence polarization) or cell viability assays (MTT on cancer lines like MCF-7 or HepG2) at 1–100 µM concentrations. Fluorophenyl groups may enhance membrane permeability .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with proteins like albumin or cytochrome P450 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory data on this compound’s biological efficacy?

Methodology :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing benzyl with hydroxybenzyl or varying fluorophenyl positions). Test in parallel for activity shifts .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target binding pockets. Identify critical residues (e.g., hydrogen bonds with amide groups or hydrophobic contacts with fluorophenyl) .

Q. What experimental designs address low yields in large-scale synthesis?

Methodology :

  • Catalyst Screening : Compare Pd/C, Ni, or enzyme-mediated coupling efficiencies. For example, lipase-catalyzed amidation in non-aqueous media improves selectivity .
  • Reaction Optimization : Design a DoE (Design of Experiments) to vary solvent polarity, temperature, and stoichiometry. Monitor via HPLC to identify optimal conditions (e.g., 60°C in acetonitrile with 1.2 eq benzylamine) .

Q. How do enantiomeric forms of this compound impact biological activity?

Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or synthesize enantiomers via asymmetric catalysis (e.g., Evans’ oxazolidinones).
  • Activity Comparison : Test R/S enantiomers in cellular assays. For example, one enantiomer may show 10x higher IC50_{50} against tyrosine kinases due to steric hindrance in binding pockets .

Q. What computational methods validate discrepancies between predicted and observed solubility?

Methodology :

  • COSMO-RS Simulations : Predict solubility in solvents like DMSO or water. Compare with experimental shake-flask data (UV-Vis quantification at λmax ~270 nm) .
  • Thermodynamic Analysis : Measure melting point (DSC) and calculate entropy of dissolution to refine Hansen solubility parameters .

Q. How can NMR crystallography resolve ambiguities in solid-state structure determination?

Methodology :

  • Combined Techniques : Pair X-ray diffraction with 1^1H-13^13C CP/MAS NMR to detect hydrogen-bonding networks and confirm amide tautomerism .
  • DFT Calculations : Optimize crystal packing using CASTEP or VASP to match experimental lattice parameters (e.g., a=5.576 Å, b=4.885 Å) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s metabolic stability?

Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Fluorophenyl may reduce CYP3A4-mediated oxidation compared to non-fluorinated analogs .
  • Isotope Labeling : Use 14^14C-labeled compound to track metabolite formation and identify degradation pathways (e.g., amide hydrolysis vs. aryl defluorination) .

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